
CID 78061119
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78061119” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the biological activities of small molecules. This compound is a unique compound with specific properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 78061119 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
CID 78061119 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 78061119 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of CID 78061119 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism depends on the structure and functional groups of the compound, as well as the biological context in which it is studied.
Comparison with Similar Compounds
CID 78061119 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups, such as:
Cyclohexanecarboxylic acid: A related compound with similar chemical properties.
Tranexamic acid: Another compound with a similar mechanism of action.
The comparison can be based on factors such as chemical reactivity, biological activity, and industrial applications, emphasizing the distinct features of this compound.
Properties
Molecular Formula |
C9H19OSi |
|---|---|
Molecular Weight |
171.33 g/mol |
InChI |
InChI=1S/C9H19OSi/c1-3-4-5-6-7-8-9(11)10-2/h9H,3-8H2,1-2H3 |
InChI Key |
ROXMAVYJZCAPOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(OC)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


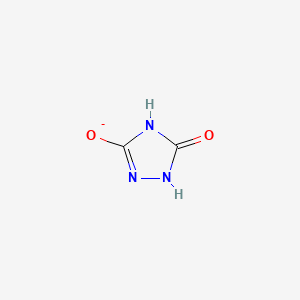
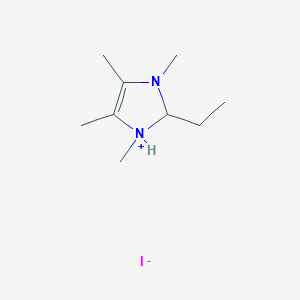
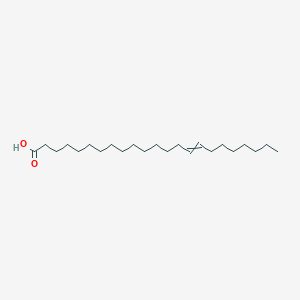
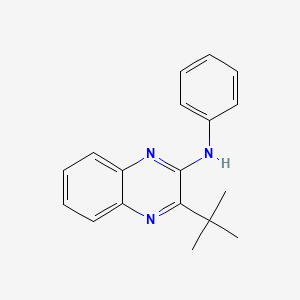
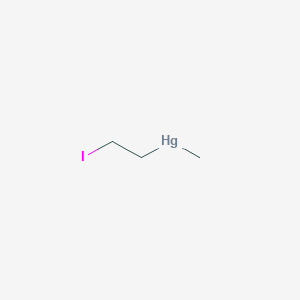
![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)
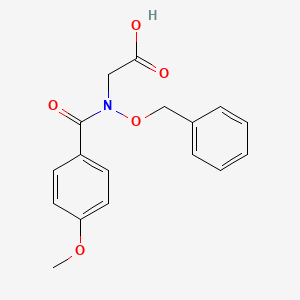

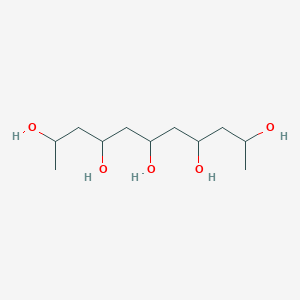

![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)
